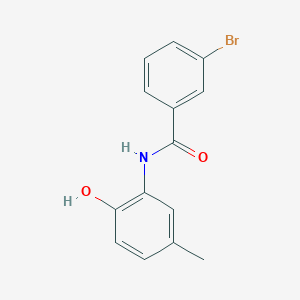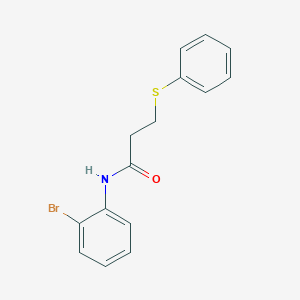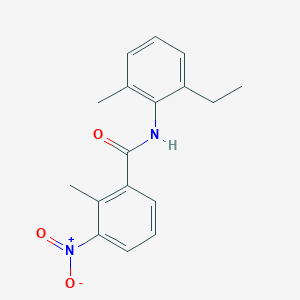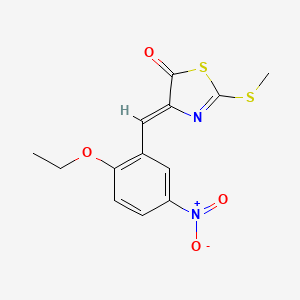![molecular formula C10H9Cl3N2OS B5813992 N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide](/img/structure/B5813992.png)
N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichlorophenyl group attached to a carbamothioyl moiety, which is further connected to a propanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide typically involves the reaction of 2,4,5-trichloroaniline with carbon disulfide and a suitable alkylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbamothioyl intermediate. The intermediate is then reacted with propanoyl chloride to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions: N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions often require catalysts or specific solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the development of novel materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, making it a valuable tool in biochemical studies .
Medicine: The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, although further research is needed to confirm these effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for various applications, including as a stabilizer and additive in polymer production .
Mecanismo De Acción
The mechanism of action of N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
- N-[(2,4,6-trichlorophenyl)carbamothioyl]propanamide
- N-[(2,4-dichlorophenyl)carbamothioyl]propanamide
- N-[(3,4-dichlorophenyl)carbamothioyl]propanamide
Comparison: N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning affects the compound’s reactivity and interaction with biological targets. Compared to its analogs, the 2,4,5-trichlorophenyl derivative has shown higher potency in enzyme inhibition studies, making it a more effective compound for certain applications.
Propiedades
IUPAC Name |
N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3N2OS/c1-2-9(16)15-10(17)14-8-4-6(12)5(11)3-7(8)13/h3-4H,2H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKSLBORKJTTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC(=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(6-Hydroxy-1-methyl-4-oxo-2-sulfanylidenepyrimidin-5-yl)methylideneamino]benzoic acid](/img/structure/B5813909.png)


![4-(3-methylphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B5813922.png)
![N'-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}isonicotinohydrazide](/img/structure/B5813934.png)
![{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5813938.png)
![4-METHOXY-N-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B5813945.png)
![methyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate](/img/structure/B5813949.png)


![6-methyl-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5813960.png)

![N-[4-(dimethylamino)-1-naphthyl]-3-nitrobenzamide](/img/structure/B5813974.png)

